molecular formula C19H24N6S B6442066 5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2549020-50-8

5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6442066
CAS No.: 2549020-50-8
M. Wt: 368.5 g/mol
InChI Key: AWCNANBWMBZFAM-UHFFFAOYSA-N
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Description

5-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C19H24N6S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17831596 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with pyrimidine receptors or pathways

Mode of Action

Based on its structure, it is likely that the compound interacts with its targets through the pyrimidine moiety . The presence of a piperazine ring could potentially enhance the compound’s ability to cross cell membranes, thereby increasing its bioavailability and efficacy .

Biochemical Pathways

The compound may affect various biochemical pathways due to the presence of the pyrimidine moiety . Pyrimidines play a crucial role in nucleic acid synthesis, which is fundamental to all life forms. Therefore, any compound that can interact with pyrimidine pathways has the potential to influence a wide range of biological processes.

Pharmacokinetics

The presence of a piperazine ring and a pyrimidine moiety suggests that the compound might be well-absorbed and could potentially cross cell membranes . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential interaction with pyrimidine pathways, the compound could potentially influence nucleic acid synthesis and, consequently, a variety of cellular processes

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets

Properties

IUPAC Name

5-[4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6S/c1-19(2,3)16-11-17(23-18(22-16)26-4)25-9-7-24(8-10-25)15-6-5-14(12-20)21-13-15/h5-6,11,13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCNANBWMBZFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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